molecular formula C8H4BrF3O2 B2987880 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone CAS No. 1190130-82-5

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No. B2987880
CAS RN: 1190130-82-5
M. Wt: 269.017
InChI Key: DDGPMWKNKPLJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone” is a chemical compound that has been used in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have potential spermicidal activity against human sperm .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-2-hydroxy acetophenone with 4-bromo benzoic acid in the presence of dry pyridine and POCl3 . This reaction is carried out under constant stirring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromo group and a hydroxy group on the phenyl ring, and a trifluoroethanone group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the preparation of tetrahedral metallocene complexes containing vanadium (IV) . It can also react with 4-bromo benzoic acid to form a new compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.94 . It is characterized by the presence of a bromo group and a hydroxy group on the phenyl ring, and a trifluoroethanone group .

Scientific Research Applications

Synthesis of Thermotropic Dendrimers

The synthesis and characterization of AB2 monomers, including the use of bromo and hydroxy-functionalized compounds similar to "1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone", have been explored for creating soluble hyperbranched polymers with potential applications in materials science. These polymers exhibit unique properties suitable for various applications, including liquid crystal displays and advanced material fabrication (Percec, Kawasumi, & Chu, 1994).

Development of Novel Copolymers

Research has been conducted on novel trisubstituted ethylenes and their copolymerization with styrene, utilizing halogen and hydroxy-functionalized compounds. These studies focus on synthesizing new materials with improved thermal stability and potential applications in various industrial and technological fields (Kharas et al., 2016).

Liquid Crystalline Dendrimeric Polymer

Research into the synthesis of thermotropic nematic liquid crystalline dendrimeric polymers involves the use of hydroxy and bromo-functionalized compounds. These materials exhibit enantiotropic nematic mesophases, making them of interest for advanced optical and electronic applications (Percec & Kawasumi, 1992).

Sulfhydryl-Specific Reagent for NMR Studies

The compound "1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone" shares characteristics with 3-Bromo-1,1,1-trifluoropropanone (BrTFA), which has been identified as a sulfhydryl-specific reagent useful in protein NMR studies. This type of compound helps in the quantitation and characterization of sulfhydryl modification, enhancing the understanding of protein structures (Brown & Seamon, 1978).

Multifunctional Mononuclear Complexes

Studies on multifunctional mononuclear complexes, including the synthesis and characterization of bisthienylethenes with N,O-donor binding sites, utilize bromo and hydroxy-functionalized compounds. These complexes exhibit distinct magnetic behaviors and photochromic properties, making them candidates for applications in molecular magnets and optical storage devices (Cao et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPMWKNKPLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

CAS RN

1190130-82-5
Record name 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.